Cas no 195210-09-4 (4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester)

4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester
- 4-Trifluoromethylumb
- 4-TRIFLUOROMETHYLUMBELLIFERYL TETRA-O-ACETYLATED A-D-N-ACETYLNEURAMINATE METHYL ESTER
- methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
- N-Acetyl-2-O-[2-oxo-4-(trifluoroMethyl)-2H-1-benzopyran-7-yl]-α-neuraMinic Acid Methyl Ester 4,7,8,9-Tetraacetate
- 195210-09-4
- DTXSID00858528
-
- インチ: InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35)/t22-,23-,25+,26?,27+,29+/m0/s1
- InChIKey: OSBBVRZZLWPPFC-HMIXGCIYSA-N
- SMILES: CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C
計算された属性
- 精确分子量: 703.17240380g/mol
- 同位素质量: 703.17240380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 18
- 重原子数量: 49
- 回転可能化学結合数: 16
- 複雑さ: 1350
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 205Ų
4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T792030-250mg |
4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester |
195210-09-4 | 250mg |
$1487.00 | 2023-05-17 | ||
TRC | T792030-25mg |
4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester |
195210-09-4 | 25mg |
$190.00 | 2023-05-17 |
4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Esterに関する追加情報
Recent Advances in the Study of 4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester (CAS: 195210-09-4)
The compound 4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester (CAS: 195210-09-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in glycobiology research. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of this compound as a fluorogenic substrate for sialidases, enzymes that cleave sialic acid residues from glycoproteins and glycolipids. The trifluoromethylumbelliferyl (TFMU) group serves as a highly sensitive fluorescent reporter, enabling real-time monitoring of sialidase activity. This property makes it an invaluable tool for studying sialidase kinetics, inhibitor screening, and the characterization of viral neuraminidases, which are critical for influenza virus replication.
In a 2023 study published in the Journal of Biological Chemistry, researchers utilized 4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester to investigate the mechanism of action of novel sialidase inhibitors. The study demonstrated that this compound provides superior sensitivity compared to traditional substrates, allowing for the detection of low-abundance sialidase activity in complex biological samples. The findings have important implications for the development of antiviral therapies targeting viral neuraminidases.
Another significant advancement was reported in a 2024 Nature Chemical Biology paper, where the compound was employed in high-throughput screening assays to identify small-molecule modulators of human sialidases. The study revealed several promising lead compounds with potential applications in treating lysosomal storage disorders, such as sialidosis. The tetra-O-acetylated protection of the sialic acid moiety was found to enhance the compound's stability in biological matrices, addressing a key limitation of earlier substrates.
From a synthetic chemistry perspective, recent improvements in the preparation of 4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester have been achieved. A 2023 Organic Letters publication described a more efficient glycosylation strategy that reduces the number of purification steps and improves overall yield. This advancement is particularly important given the compound's increasing demand in both academic and industrial research settings.
Looking forward, researchers are exploring the potential of this compound in imaging applications. Preliminary studies suggest that the TFMU fluorophore could be adapted for in vivo imaging of sialidase activity, which would provide new opportunities for studying cancer metastasis and inflammatory processes where sialidase activity is dysregulated. However, challenges remain in optimizing the compound's pharmacokinetic properties for such applications.
In conclusion, 4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester continues to be a versatile tool in glycobiology research. Its applications span from basic enzymology to drug discovery, with recent studies expanding its utility in both mechanistic studies and therapeutic development. As synthetic methods improve and new applications emerge, this compound is likely to remain at the forefront of sialic acid research in the coming years.
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